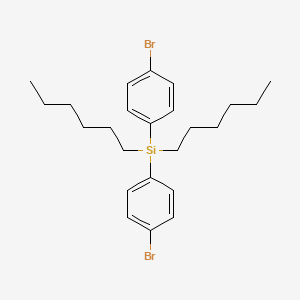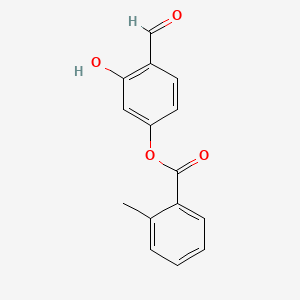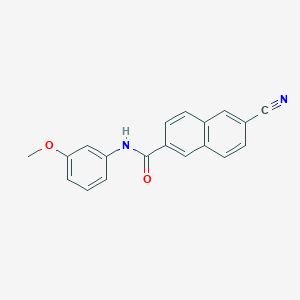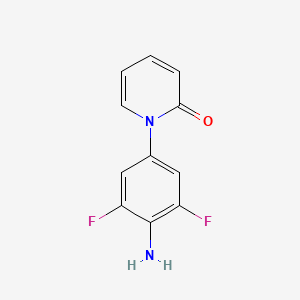
4-(10-Bromodecyloxy)-2,6-bis(2-pyridyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(10-Bromodecyloxy)-2,6-bis(2-pyridyl)pyridine is a complex organic compound that features a bromodecyloxy group attached to a pyridine ring, which is further substituted with two pyridyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10-Bromodecyloxy)-2,6-bis(2-pyridyl)pyridine typically involves multiple steps, starting with the preparation of the bromodecyloxy group and its subsequent attachment to the pyridine ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-(10-Bromodecyloxy)-2,6-bis(2-pyridyl)pyridine can undergo various chemical reactions, including:
Oxidation: The bromodecyloxy group can be oxidized under specific conditions.
Reduction: The pyridine rings can be reduced to form different derivatives.
Substitution: The bromine atom in the bromodecyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution could result in a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
4-(10-Bromodecyloxy)-2,6-bis(2-pyridyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 4-(10-Bromodecyloxy)-2,6-bis(2-pyridyl)pyridine involves its interaction with specific molecular targets and pathways. The bromodecyloxy group and pyridine rings can interact with various enzymes and receptors, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(10-Bromodecyloxy)-2,6-bis(2-pyridyl)pyridine include other pyridine derivatives with different substituents. Examples include:
- 4-(10-Chlorodecyloxy)-2,6-bis(2-pyridyl)pyridine
- 4-(10-Methyldecyloxy)-2,6-bis(2-pyridyl)pyridine
Uniqueness
The uniqueness of this compound lies in its specific bromodecyloxy substitution, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
662151-80-6 |
|---|---|
Molekularformel |
C25H30BrN3O |
Molekulargewicht |
468.4 g/mol |
IUPAC-Name |
4-(10-bromodecoxy)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C25H30BrN3O/c26-15-9-5-3-1-2-4-6-12-18-30-21-19-24(22-13-7-10-16-27-22)29-25(20-21)23-14-8-11-17-28-23/h7-8,10-11,13-14,16-17,19-20H,1-6,9,12,15,18H2 |
InChI-Schlüssel |
RBCFMCLUEAVKBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OCCCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzaldehyde](/img/structure/B12534404.png)



![6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid](/img/structure/B12534437.png)

![5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[3.2.1]octane](/img/structure/B12534453.png)
![N,N-dimethyl-4-[3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B12534458.png)
![Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine](/img/structure/B12534465.png)


![Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate](/img/structure/B12534490.png)

